Spinosyn A Aglykon

Übersicht

Beschreibung

Spinosyn-A-Aglykon ist eine natürlich vorkommende Verbindung, die zur Spinosyn-Familie von Insektiziden gehört. Diese Verbindungen werden durch Fermentation des Bakteriums Saccharopolyspora spinosa hergestellt. Spinosyn-A-Aglykon ist ein polyketid-abgeleitetes tetracyclisches Makrolid, das eine starke insektizide Aktivität gegen eine Vielzahl von Schädlingen zeigt. Es ist ein Schlüsselbestandteil des kommerziellen Insektizids Spinosad, das aufgrund seiner Wirksamkeit und geringen Umweltbelastung in der Landwirtschaft und im Gartenbau weit verbreitet ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Spinosyn-A-Aglykon beinhaltet einen komplexen biosynthetischen Weg. Die Biosynthese beginnt mit der Bildung einer linearen Polyketidkette durch Polyketidsynthasen (SpnA-E). Diese Kette unterliegt einer Reihe enzymatischer Reaktionen, einschließlich Diels-Alder- und Rauhut-Currier-ähnlichen Reaktionen, um die tetracyclische Lactonstruktur des Aglykons zu bilden . Das Aglykon wird dann mit Rhamnose und Forosamin glycosidiert, um die endgültige Spinosinstruktur zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Spinosyn-A-Aglykon erfolgt durch Fermentation von Saccharopolyspora spinosa. Der Fermentationsprozess wird optimiert, um die Ausbeute der gewünschten Spinosinverbindungen zu maximieren. Gentechnik-Techniken wurden eingesetzt, um die Produktion von Spinosyn-A-Aglykon durch Manipulation der Expression wichtiger biosynthetischer Gene zu verbessern . Dieser Ansatz hat zu erheblichen Verbesserungen der Ausbeute und Effizienz geführt.

Wissenschaftliche Forschungsanwendungen

Spinosyn A aglycone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzymatic reactions.

Biology: Researchers use it to investigate the mechanisms of insecticidal activity and resistance.

Medicine: Spinosyn A aglycone and its analogs are explored for their potential therapeutic applications, including antiparasitic and antimicrobial properties.

Industry: It is used in the development of environmentally friendly insecticides for integrated pest management programs

Wirkmechanismus

Target of Action

Spinosyn A aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A aglycone can effectively disrupt the normal functioning of the nervous system in insects .

Mode of Action

The compound’s mode of action involves the disruption of nicotinic acetylcholine receptors . It acts as an allosteric agonist, binding to these receptors and causing a change in their conformation . This change disrupts the normal signaling process, leading to a loss of function in the targeted insects .

Biochemical Pathways

Spinosyn A aglycone is a product of the polyketide pathway . Its biosynthesis involves the formation of an aglycone from acetate and propionates by polyketide synthase and bridging enzymes . This is followed by glycosylation of the aglycone using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylation of the rhamnose . The resulting compound exhibits potent insecticidal activity .

Pharmacokinetics

It is known that the compound is produced by fermentation , suggesting that it may be metabolized and excreted by biological systems

Result of Action

The result of Spinosyn A aglycone’s action is potent insecticidal activity . By disrupting the function of nicotinic acetylcholine receptors, it causes paralysis and death in targeted insects . This makes it an effective agent for controlling many commercially significant species that cause extensive damage to crops and other plants .

Action Environment

The action of Spinosyn A aglycone can be influenced by various environmental factors. It is known that the compound shows potent activity and lower environmental effect, making it a useful agent for modern integrated pest management programs .

Biochemische Analyse

Biochemical Properties

Spinosyn A aglycone plays a crucial role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. It acts as an allosteric modulator, binding to these receptors and causing prolonged activation, which leads to the disruption of normal neural transmission in insects . The compound interacts with various enzymes and proteins, including polyketide synthases and glycosyltransferases, which are involved in its biosynthesis . These interactions are essential for the formation of the aglycone structure and its subsequent modifications.

Cellular Effects

Spinosyn A aglycone exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts neural transmission by binding to nicotinic acetylcholine receptors, leading to paralysis and death . This compound also influences cell signaling pathways, particularly those involved in neurotransmission. Additionally, spinosyn A aglycone can affect gene expression and cellular metabolism by altering the activity of key enzymes and transcription factors . These effects are primarily observed in target insect species, with minimal impact on non-target organisms.

Molecular Mechanism

The molecular mechanism of action of spinosyn A aglycone involves its binding to nicotinic acetylcholine receptors in the nervous system of insects . This binding causes prolonged activation of the receptors, leading to continuous neural firing and eventual paralysis. At the molecular level, spinosyn A aglycone interacts with specific amino acid residues within the receptor, stabilizing its active conformation . This interaction is highly specific, contributing to the compound’s selectivity for insect targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spinosyn A aglycone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that spinosyn A aglycone can have persistent effects on cellular function, particularly in insect cells. These effects include sustained disruption of neural transmission and prolonged paralysis . The compound’s stability and efficacy can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of spinosyn A aglycone vary with different dosages in animal models. In insects, low doses of the compound can cause mild neural disruption, while higher doses lead to rapid paralysis and death . Threshold effects have been observed, with a clear dose-response relationship. At high doses, spinosyn A aglycone can exhibit toxic effects, including severe neural damage and mortality . These findings highlight the importance of precise dosage control in applications involving this compound.

Metabolic Pathways

Spinosyn A aglycone is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The compound is synthesized through the polyketide pathway, involving the action of polyketide synthases and other enzymes . During its biosynthesis, spinosyn A aglycone undergoes various modifications, including glycosylation and methylation . These modifications are crucial for the compound’s biological activity and stability. Additionally, spinosyn A aglycone can be metabolized by specific enzymes in insect cells, leading to its degradation and elimination .

Transport and Distribution

Within cells and tissues, spinosyn A aglycone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, spinosyn A aglycone can accumulate in specific compartments, such as the cytoplasm and the nervous system . This localization is essential for its insecticidal activity, as it allows the compound to reach its target receptors and exert its effects.

Subcellular Localization

The subcellular localization of spinosyn A aglycone is primarily within the nervous system of insects. The compound targets nicotinic acetylcholine receptors located on the cell membranes of neurons . This specific localization is facilitated by targeting signals and post-translational modifications that direct spinosyn A aglycone to its site of action . The compound’s activity and function are closely linked to its precise localization within the nervous system, which is critical for its insecticidal properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Spinosyn A aglycone involves a complex biosynthetic pathway. The biosynthesis begins with the formation of a linear polyketide chain by polyketide synthases (SpnA-E). This chain undergoes a series of enzymatic reactions, including Diels-Alder and Rauhut-Currier-like reactions, to form the tetracyclic lactone structure of the aglycone . The aglycone is then glycosylated with rhamnose and forosamine to produce the final spinosyn structure .

Industrial Production Methods

Industrial production of Spinosyn A aglycone is achieved through the fermentation of Saccharopolyspora spinosa. The fermentation process is optimized to maximize the yield of the desired spinosyn compounds. Genetic engineering techniques have been employed to enhance the production of Spinosyn A aglycone by manipulating the expression of key biosynthetic genes . This approach has led to significant improvements in yield and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spinosyn-A-Aglykon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung und Funktionalisierung der Verbindung unerlässlich, um ihre insektiziden Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in den chemischen Reaktionen von Spinosyn-A-Aglykon umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole .

Hauptprodukte

Die Hauptprodukte, die aus den chemischen Reaktionen von Spinosyn-A-Aglykon gebildet werden, umfassen verschiedene Spinosin-Analoga mit modifizierten funktionellen Gruppen. Diese Analoga zeigen unterschiedliche insektizide Aktivitäten und werden zur Bekämpfung bestimmter Schädlinge eingesetzt .

Wissenschaftliche Forschungsanwendungen

Spinosyn-A-Aglykon hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es dient als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und enzymatischer Reaktionen.

Biologie: Forscher verwenden es, um die Mechanismen der insektiziden Aktivität und Resistenz zu untersuchen.

Medizin: Spinosyn-A-Aglykon und seine Analoga werden auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich antiparasitärer und antimikrobieller Eigenschaften.

Industrie: Es wird bei der Entwicklung umweltfreundlicher Insektizide für integrierte Schädlingsbekämpfungsprogramme eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Spinosyn-A-Aglykon beinhaltet die Störung von nikotinergen Acetylcholinrezeptoren bei Insekten. Diese Störung führt zur Überstimulation des Nervensystems, was zu Lähmung und Tod der Zielschädlinge führt . Die Verbindung zeigt eine hohe Selektivität gegenüber Insekten, mit minimalen Auswirkungen auf Nicht-Zielorganismen, einschließlich Säugetieren und nützlichen Insekten .

Vergleich Mit ähnlichen Verbindungen

Spinosyn-A-Aglykon ist unter den Insektiziden einzigartig aufgrund seines natürlichen Ursprungs, seiner komplexen Struktur und seines spezifischen Wirkmechanismus. Ähnliche Verbindungen in der Spinosin-Familie umfassen:

Spinosyn D: Eine eng verwandte Verbindung mit ähnlicher Struktur und insektizider Aktivität.

Spinosyn E: Ein Derivat mit einer demethylierten Struktur.

Spinosyn F: Ein weiteres Derivat mit einem anderen Demethylierungsmuster

Diese Verbindungen teilen sich die tetracyclische Makrolid-Grundstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und insektiziden Eigenschaften.

Eigenschaften

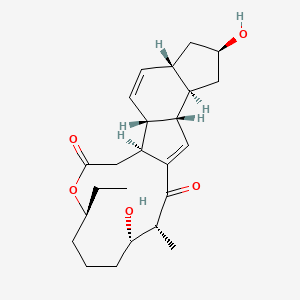

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.